molecular formula C28H20N4O4 B12626650 1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione CAS No. 920009-22-9

1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione

Cat. No.: B12626650
CAS No.: 920009-22-9
M. Wt: 476.5 g/mol
InChI Key: NFBVQLCHFCPNCL-UHFFFAOYSA-N
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Description

1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione is a complex organic compound with a unique structure that includes anthracene and hydrazinyl groups

Properties

CAS No.

920009-22-9

Molecular Formula

C28H20N4O4

Molecular Weight

476.5 g/mol

IUPAC Name

1,5-bis[(2-hydroxy-5-methylphenyl)diazenyl]anthracene-9,10-dione

InChI

InChI=1S/C28H20N4O4/c1-15-9-11-23(33)21(13-15)31-29-19-7-3-5-17-25(19)27(35)18-6-4-8-20(26(18)28(17)36)30-32-22-14-16(2)10-12-24(22)34/h3-14,33-34H,1-2H3

InChI Key

NFBVQLCHFCPNCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N=NC5=C(C=CC(=C5)C)O

Origin of Product

United States

Preparation Methods

The synthesis of 1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione typically involves multicomponent reactions. These reactions are highly efficient and converge multiple starting materials into a single product. One common method involves the reaction of anthracene-9,10-dione with hydrazine derivatives under controlled conditions . The reaction conditions often include the use of solvents like pyridine and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound’s vibrant color makes it useful in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action .

Biological Activity

1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione (CAS No. 920009-22-9) is a synthetic compound that has gained attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C28H20N4O4
  • Molecular Weight : 476.5 g/mol
  • Structure : The compound features an anthracene backbone with two hydrazine substituents linked to cyclohexadiene moieties.

Biological Activity

Research into the biological activity of 1,5-bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione has indicated several promising areas:

Anticancer Activity

  • Mechanism of Action :
    • The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that it can interfere with the signaling pathways involved in tumor growth.
  • Case Studies :
    • In vitro studies on various cancer cell lines (e.g., breast and lung cancer) have shown significant cytotoxic effects. For instance, a study reported a reduction in cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment.
  • In vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor sizes compared to control groups. Histopathological analyses indicated decreased mitotic figures and increased apoptotic cells in treated tumors.

Antimicrobial Activity

  • Bacterial Inhibition :
    • The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
  • Mechanism :
    • The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.

Data Summary

Biological ActivityTest SystemConcentrationEffect Observed
AnticancerMCF-7 Cell Line10 µM>70% reduction in viability
AntimicrobialStaphylococcus aureus50 µg/mLSignificant growth inhibition
AntimicrobialEscherichia coli50 µg/mLSignificant growth inhibition

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies suggest that the compound may exhibit cytotoxicity at high concentrations, necessitating further evaluation to establish safe dosage ranges for therapeutic applications.

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